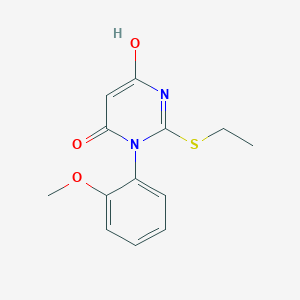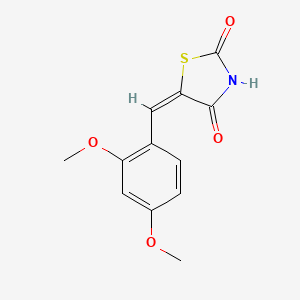![molecular formula C20H25FN6O B5978709 N-(2-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5978709.png)
N-(2-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of a specific protein kinase known as phosphatidylinositol 3-kinase (PI3K). This protein kinase is involved in various cellular processes such as cell growth, proliferation, and survival. The inhibition of PI3K has been shown to have potential therapeutic benefits in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
作用機序
The mechanism of action of N-(2-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide involves the inhibition of the N-(2-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. The inhibition of this pathway leads to the suppression of these cellular processes, resulting in the potential therapeutic benefits of N-(2-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been shown to have potent biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. It also has anti-inflammatory and immunosuppressive effects, making it a potential candidate for the treatment of autoimmune disorders.
実験室実験の利点と制限
One of the main advantages of N-(2-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is its potent and selective inhibition of the N-(2-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide pathway. This makes it a valuable tool for studying the role of this pathway in various cellular processes and diseases. However, one of the limitations of this compound is its potential toxicity and off-target effects, which may affect the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-(2-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide. One of the main areas of focus is the development of more potent and selective inhibitors of the N-(2-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide pathway. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to N-(2-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide inhibitors. Additionally, the potential use of N-(2-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide in combination with other therapeutic agents is also an area of interest.
合成法
The synthesis of N-(2-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide involves several steps. The starting materials are 2-fluoroaniline, 4-amino-6-chloro-pyrimidine, and 1-piperazinecarboxylic acid. The synthesis involves the coupling of these starting materials using various reagents and catalysts. The final product is obtained after purification and isolation steps.
科学的研究の応用
N-(2-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-cancer properties by inhibiting the N-(2-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide pathway, which is often overactivated in cancer cells. It has also been studied for its anti-inflammatory and immunosuppressive properties, making it a potential candidate for the treatment of autoimmune disorders.
特性
IUPAC Name |
N-(2-fluorophenyl)-4-(6-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN6O/c21-16-6-2-3-7-17(16)24-20(28)27-12-10-26(11-13-27)19-14-18(22-15-23-19)25-8-4-1-5-9-25/h2-3,6-7,14-15H,1,4-5,8-13H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWQCPTYSQMWCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~3~-[4-(methylthio)benzyl]-N~3~-propyl-1,3-piperidinedicarboxamide](/img/structure/B5978628.png)

![N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-[2,6-dibromo-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5978639.png)
![5-methyl-7-(3-phenyl-1H-pyrazol-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5978646.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B5978657.png)

![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5978698.png)
![N-[2-(4-fluorophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B5978701.png)
![4-[4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5978714.png)
![1-[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B5978717.png)
![2-[1-(4-ethoxybenzyl)-4-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5978718.png)
![1-(cyclohexylmethyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5978725.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B5978733.png)
![1-[2-({6-[benzyl(methyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)ethyl]-3-piperidinol](/img/structure/B5978736.png)